molecular formula C8H14N2O B1279605 (1-Isobutyl-1H-imidazol-5-yl)methanol CAS No. 226930-88-7

(1-Isobutyl-1H-imidazol-5-yl)methanol

Cat. No. B1279605
M. Wt: 154.21 g/mol
InChI Key: QHLQRYOQMUYPSS-UHFFFAOYSA-N
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Description

The compound (1-Isobutyl-1H-imidazol-5-yl)methanol is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactions that can provide insight into the chemical behavior and properties of similar imidazole derivatives. For instance, the synthesis of imidazole derivatives is highlighted in the context of 2H-imidazo[1,5-b]isoquinoline-1,5-diones, which are synthesized via reductive desulfurization . Additionally, the reactivity of isobutyl alcohol, which shares a part of the name with the compound , is studied in terms of ion formation and the behavior of its molecular ions . Lastly, a compound with imidazole and methanol components, similar to the one , is described, providing some structural insights .

Synthesis Analysis

The synthesis of imidazole derivatives can be complex and often requires specific conditions for successful reactions. The paper discussing the synthesis of 2H-imidazo[1,5-b]isoquinoline-1,5-diones mentions the use of nickel boride in dry methanol at ambient temperature to achieve reductive desulfurization . This suggests that similar conditions might be applicable for synthesizing (1-Isobutyl-1H-imidazol-5-yl)methanol, although the exact method would need to be tailored to the specific functional groups and structure of the target compound.

Molecular Structure Analysis

The structure of imidazole derivatives is crucial in determining their reactivity and physical properties. The paper on 5,5′-Bis[(1H-imidazol-1-yl)methyl]-2,2′-bipyridine methanol disolvate provides information on the dihedral angle between the pyridine and imidazole rings in a related compound, which is 72.32° . This structural information, along with the presence of methanol as a solvent molecule, could be relevant when considering the molecular geometry and potential intermolecular interactions of (1-Isobutyl-1H-imidazol-5-yl)methanol.

Chemical Reactions Analysis

The reactivity of isobutyl alcohol's molecular ions is studied, showing the formation of [CH5O]+ ions and the interchange processes between hydrogen atoms . This information is pertinent as it provides a glimpse into the potential reactivity of the alcohol group in (1-Isobutyl-1H-imidazol-5-yl)methanol. The compound may undergo similar ionization and hydrogen shift reactions, which could be important in understanding its behavior in various chemical environments.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of (1-Isobutyl-1H-imidazol-5-yl)methanol, they do provide insights into related compounds. For example, the use of methanol as a solvent and reagent in the synthesis of imidazole derivatives suggests its importance in influencing solubility and reaction outcomes . The structural analysis of related compounds also hints at the types of intermolecular forces that might be present in (1-Isobutyl-1H-imidazol-5-yl)methanol, such as hydrogen bonding, which could affect its boiling point, melting point, and overall stability .

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis : The chemical, (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, closely related to (1-Isobutyl-1H-imidazol-5-yl)methanol, was synthesized through a multi-step process, highlighting its potential as a precursor for biomimetic chelating ligands (Gaynor, McIntyre, & Creutz, 2023).

Chemical Properties and Applications

  • Conversion into Carbonyl Compounds : (1-Methyl-1H-imidazol-2-yl) methanol derivatives, structurally similar to (1-Isobutyl-1H-imidazol-5-yl)methanol, can be converted into carbonyl compounds, indicating their use in chemical synthesis as masked forms of carbonyl groups or synthons (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
  • Multicomponent Chemical Synthesis : In a study, 1H-(imidazol-5-yl)-N-substituted methanamines, which include structures similar to (1-Isobutyl-1H-imidazol-5-yl)methanol, were used in a one-pot reaction to synthesize imidazopyrazines, showcasing its utility in facilitating complex chemical reactions (Galli et al., 2019).

Potential Medicinal Applications

  • COX-2 Inhibitor Synthesis : A derivative of (1-Isobutyl-1H-imidazol-5-yl)methanol, namely (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol, was synthesized and found to be a selective COX-2 inhibitor, indicating its potential in pharmaceutical applications (Tabatabai, Rezaee, & Kiani, 2012).

Safety And Hazards

“(1-Isobutyl-1H-imidazol-5-yl)methanol” is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

[3-(2-methylpropyl)imidazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-7(2)4-10-6-9-3-8(10)5-11/h3,6-7,11H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLQRYOQMUYPSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=NC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470583
Record name (1-Isobutyl-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Isobutyl-1H-imidazol-5-yl)methanol

CAS RN

226930-88-7
Record name (1-Isobutyl-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 226930-88-7
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Synthesis routes and methods

Procedure details

To 5.0M nitric acid (70 ml) was added sodium nitrite (215 mg), and 5-hydroxymethyl-1-isobutyl-2-mercaptoimidazole (14.5 g) was added by portions to the mixture at 0° C. The mixture was allowed to be at room temperature and the mixture was stirred for 2 hours, and water (100 ml) was added to the mixture. The mixture was neutralized with potassium carbonate at 0° C., and the solvent was distilled off under reduced pressure. Ethanol was added to the mixture, and the insolubles were filtered off, and the solvent was distilled off under reduced pressure. To the obtained residue was added methanol-ethyl acetate, and basic silica gel was added to the mixture. This mixture was purified by basic silica gel column chromatography to obtain solid, which was recrystallized from diisopropyl ether-ethyl acetate, to give 5-hydroxymethyl-1-isobutylimidazole (2.86 g) as brown crystals.
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
215 mg
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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